molecular formula C7H9N3 B3193691 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine CAS No. 739331-75-0

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine

Cat. No.: B3193691
CAS No.: 739331-75-0
M. Wt: 135.17 g/mol
InChI Key: XCXOVKOSGFVHGN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Notably, derivatives of pyrrolo[3,4-c]pyridine have shown promise in:

  • Antitumor Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation. For example, compounds designed to target fibroblast growth factor receptors (FGFRs) have demonstrated significant anti-cancer effects, with IC50 values as low as 7 nM against FGFR1 .
  • Antidiabetic Properties : Studies have highlighted the compound's ability to enhance insulin sensitivity in adipocytes, potentially aiding in the treatment of diabetes. Specific derivatives have shown improvements in glucose uptake by as much as 37% under certain conditions .
  • Antimicrobial Effects : Some derivatives exhibit antibacterial and antifungal properties. For instance, Mannich bases derived from pyrrolo[3,4-c]pyridine have shown moderate activity against Staphylococcus aureus and Candida albicans .

Mechanism of Action
The biological activity of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is largely attributed to its interaction with specific molecular targets. Research has shown that it can act as an aldose reductase inhibitor, which is crucial for preventing complications associated with diabetes by reducing sorbitol accumulation in tissues .

Case Study: Aldose Reductase Inhibition
A series of derivatives were synthesized and evaluated for their ability to inhibit aldose reductase. The most effective compounds exhibited significant inhibition in vitro and were non-toxic to VERO cells, suggesting a potential pathway for developing new diabetes treatments .

Chemical Synthesis Applications

Building Blocks for Complex Molecules
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions such as:

  • Oxidation and Reduction : These reactions can modify the compound's functional groups to create derivatives with enhanced biological activity.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups that may improve its pharmacological properties.

Industrial Applications

Material Science
The compound's unique structural features make it suitable for applications in material science. Its derivatives may be utilized in the development of specialized materials with specific properties tailored for industrial applications.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntitumor agentsFGFR inhibitors with low IC50 values
Antidiabetic agentsEnhanced insulin sensitivity by up to 37%
Antimicrobial agentsModerate activity against Staphylococcus aureus
Biological ActivityAldose reductase inhibitionSignificant inhibition without toxicity
Chemical SynthesisBuilding blocks for complex moleculesFacilitates oxidation and substitution reactions
Industrial ApplicationsDevelopment of specialized materialsPotential use in various industrial processes

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound shares a similar core structure but differs in the functional groups attached to the ring system.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another related compound with a quinoline ring fused to the pyrrole ring.

Uniqueness

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in medicinal chemistry .

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine (CAS Number: 739331-75-0) is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₉N₃
  • Molecular Weight : 135.17 g/mol
  • Density : 1.228 g/cm³
  • Boiling Point : 323.8 °C
  • Flash Point : 149.7 °C

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Several studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against lung cancer (A549), colorectal cancer (HCT116), and other tumor types .
  • Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial activity against bacteria and fungi. Research indicates that it may exhibit moderate to high efficacy against common pathogens .
  • Neuroprotective Effects : Some studies suggest that pyrrolo[3,4-c]pyridine derivatives possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Antidiabetic Properties : Certain derivatives have been shown to enhance insulin sensitivity and glucose uptake in adipocytes, indicating potential applications in diabetes management .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrrolo[3,4-c]pyridine derivatives on different cancer cell lines. The results indicated that compound 7f exhibited the lowest IC₅₀ value of 193.93 µg/mL against A549 cells, outperforming several other tested compounds (Table 1) .

CompoundIC₅₀ (µg/mL)Cell Line
7f193.93A549
7a208.58A549
7b238.14A549
Control371.36A549

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of pyrrolo[3,4-c]pyridine were tested against E. coli and S. aureus. The results indicated significant bacteriostatic effects, suggesting potential as therapeutic agents for bacterial infections .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of pyrrolo[3,4-c]pyridine derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells, indicating their potential role in treating neurodegenerative disorders .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : Compounds may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Inhibition of Key Enzymes : Some derivatives act as inhibitors for enzymes involved in cancer progression and metabolic pathways related to diabetes.
  • Interaction with Receptors : Certain compounds may bind to specific receptors involved in cellular signaling pathways, influencing cell growth and survival.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-4-10-2-5-1-9-3-6(5)7/h2,4,9H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXOVKOSGFVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CC(=C2CN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60995145
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739331-75-0
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60995145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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